molecular formula C12H17N B8381967 3-Tert-butyl-2-ethenylaniline

3-Tert-butyl-2-ethenylaniline

Cat. No.: B8381967
M. Wt: 175.27 g/mol
InChI Key: KHCMNHPYYWAZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-2-ethenylaniline is an organic compound characterized by the presence of a tert-butyl group, an ethenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-ethenylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethenyl group can be introduced via a Heck reaction, where the tert-butylated aniline is reacted with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-ethenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-Tert-butyl-2-ethenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-ethenylaniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The ethenyl group can participate in π-π interactions, influencing the compound’s overall activity. The aniline moiety allows for hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylamine: Contains a tert-butyl group but lacks the ethenyl and aniline moieties.

    Aniline: Lacks the tert-butyl and ethenyl groups.

    Vinylaniline: Contains an ethenyl group but lacks the tert-butyl group.

Uniqueness

3-Tert-butyl-2-ethenylaniline is unique due to the combination of its tert-butyl, ethenyl, and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-tert-butyl-2-ethenylaniline

InChI

InChI=1S/C12H17N/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h5-8H,1,13H2,2-4H3

InChI Key

KHCMNHPYYWAZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)C=C

Origin of Product

United States

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